2,3-Dimethoxy-2-methylbutan-1-amine
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Overview
Description
2,3-Dimethoxy-2-methylbutan-1-amine is an organic compound with the molecular formula C7H17NO2 It is a derivative of butan-1-amine, featuring two methoxy groups and a methyl group attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethoxy-2-methylbutan-1-amine typically involves the reaction of 2,3-dimethoxy-2-methylbutan-1-ol with an amine source under suitable conditions. One common method is the reductive amination of the corresponding ketone or aldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in the presence of an amine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethoxy-2-methylbutan-1-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Alkyl halides, sulfonates, and other nucleophiles.
Major Products Formed
Oxidation: Aldehydes, ketones.
Reduction: Alcohols, hydrocarbons.
Substitution: Various substituted amines.
Scientific Research Applications
2,3-Dimethoxy-2-methylbutan-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Dimethoxy-2-methylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxy-2-methylbutane: Lacks the amine group, making it less reactive in certain chemical reactions.
2,3-Dimethoxy-2-methylbutan-1-ol: Contains a hydroxyl group instead of an amine, leading to different reactivity and applications.
2,3-Dimethoxy-2-methylbutan-1-al: An aldehyde derivative with distinct chemical properties and uses.
Uniqueness
Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C7H17NO2 |
---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
2,3-dimethoxy-2-methylbutan-1-amine |
InChI |
InChI=1S/C7H17NO2/c1-6(9-3)7(2,5-8)10-4/h6H,5,8H2,1-4H3 |
InChI Key |
GUCUMWPUIHFCAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(CN)OC)OC |
Origin of Product |
United States |
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